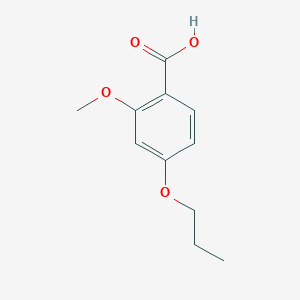
2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide" is a chemical entity that appears to be related to quinoline derivatives, which are known for their diverse biological activities. The quinoline nucleus is a common structure found in compounds with potential anti-cancer properties, and modifications to this core structure can lead to the development of new therapeutic agents.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a related compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, was synthesized through a basic cyclization of o-[(2-cyanovinyl)amino]benzoate, which is a key step in forming the quinoline core . Similarly, the synthesis of (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides from 2-vinylbenzonitrile derivatives involves a crucial iodine-mediated 6-endo cyclization step . These methods suggest that the synthesis of the compound may also involve cyclization reactions and possibly the use of reagents like iodine or bases for the cyclization process.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a bicyclic ring system that includes a benzene ring fused to a pyridine ring. The presence of substituents such as cyano groups and acetamide functionalities can influence the binding interactions of these molecules with biological targets. For example, in the study of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, the compounds were designed to mimic the substructure of methyltetrahydrofolate and were docked into the methionine synthase binding domain . This suggests that the compound may also interact with biological targets in a similar manner, with its molecular structure playing a crucial role in its activity.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are essential for their synthesis and biological activity. The iodine-mediated cyclization is an example of a chemical reaction that is used to construct the quinoline core . Additionally, the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods for the synthesis of related compounds indicates that amide bond formation reactions are also relevant . These reactions are critical for the introduction of functional groups that may affect the pharmacological properties of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like cyano and acetamide can affect these properties and, consequently, the compound's behavior in biological systems. For instance, the cytotoxic activity of a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates was evaluated, and the compound with the highest IC50 value against the PC-3 cell line also had the lowest free energy of binding . This suggests that the physical and chemical properties of these compounds are closely related to their biological activities.
科学的研究の応用
Synthesis and Structural Analysis
2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide and its derivatives are primarily used in the synthesis of complex organic compounds. For instance, the regioselective cyclocondensation of related cyclohexanones with cyanothioacetamide leads to various tetrahydroisoquinoline derivatives. These compounds, after further reactions, can be transformed into different structures such as thieno[2,3-c]isoquinoline-2-carboxamides, highlighting the versatility of these compounds in synthetic chemistry (Sayed et al., 2021).
Anticancer and Antioxidant Properties
Some derivatives of 2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide have been studied for their potential anticancer and antioxidant properties. For example, certain tetrahydroisoquinoline derivatives bearing a nitrophenyl group have been investigated for their anticancer and antioxidant activities. The results indicated moderate to strong activity against specific cancer cell lines, along with high antioxidant activity for most tested compounds (Sayed et al., 2022).
Biological Activity
The structural versatility of 2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide derivatives allows for a variety of biological activities. For instance, certain pyridine derivatives related to this compound have shown insecticidal activities, with one compound exhibiting about four times the insecticidal activity of a standard insecticide against cowpea aphid (Bakhite et al., 2014).
Synthetic Methodologies
These compounds also play a crucial role in advancing synthetic methodologies. A practical synthesis route for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, a structurally related compound, was described, emphasizing the importance of these compounds in the development of efficient synthetic routes for complex molecules (Wenpeng et al., 2014).
Antifungal Properties
Moreover, some derivatives have been identified as potential antifungal agents, displaying activity against various fungi species, including molds and dermatophytes. This indicates the potential of these compounds in addressing challenges related to fungal infections (Bardiot et al., 2015).
特性
IUPAC Name |
2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-14(2)4-10-9(11(18)5-14)3-8(6-15)13(17-10)20-7-12(16)19/h3H,4-5,7H2,1-2H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPBLCOATCCWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=N2)SCC(=O)N)C#N)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)
![5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3011893.png)
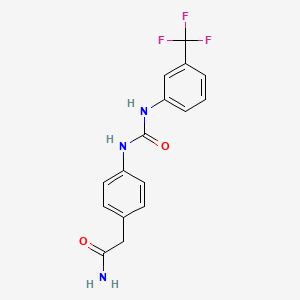
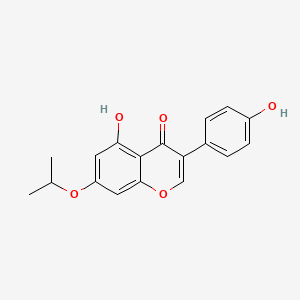

![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)
![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)
![3-methoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3011903.png)
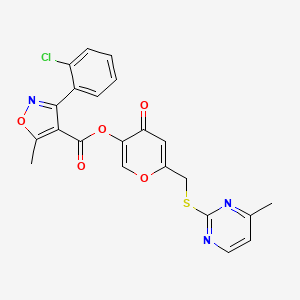
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/no-structure.png)
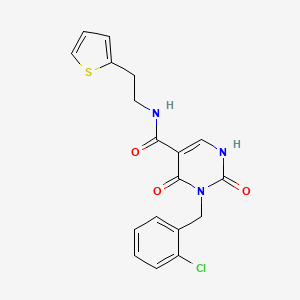
![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)
